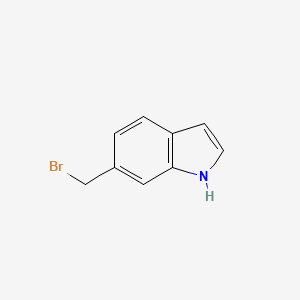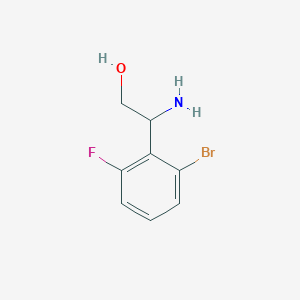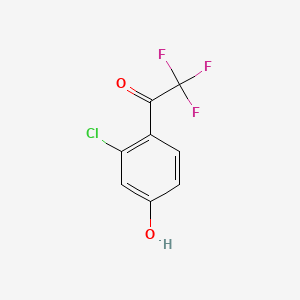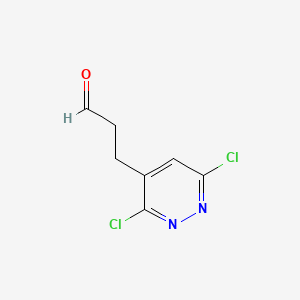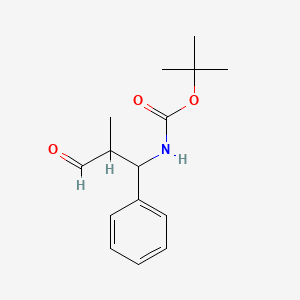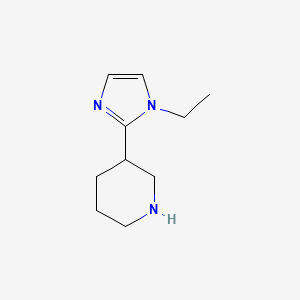![molecular formula C10H17NO B13599643 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane CAS No. 2792201-43-3](/img/structure/B13599643.png)
9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that contain both oxygen and nitrogen atoms within their ring systems. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary carbon skeleton. The precursor undergoes a series of reactions, including cyclization and functional group transformations, to form the desired spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key considerations include the availability of raw materials, scalability of the synthetic route, and environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane : This compound has a similar spirocyclic structure but differs in the position and number of heteroatoms.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : Another related compound with a different arrangement of the spirocyclic rings and heteroatoms.
Uniqueness
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
2792201-43-3 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
9-oxa-3-azadispiro[3.1.56.14]dodecane |
InChI |
InChI=1S/C10H17NO/c1-4-11-10(1)7-9(8-10)2-5-12-6-3-9/h11H,1-8H2 |
Clé InChI |
JVRIEGUOITTZAX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CC3(C2)CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


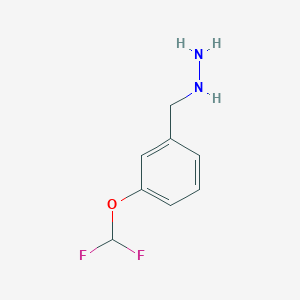
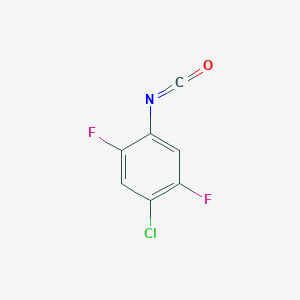
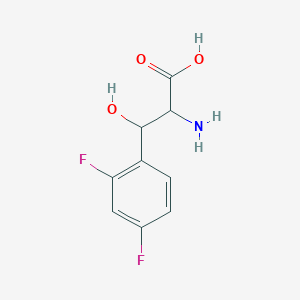


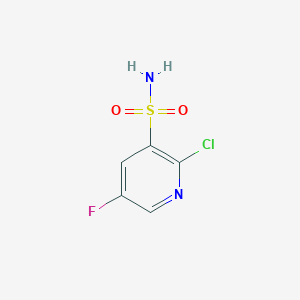
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
